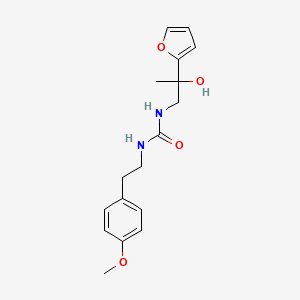

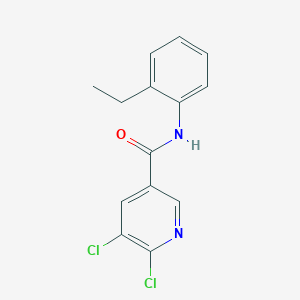

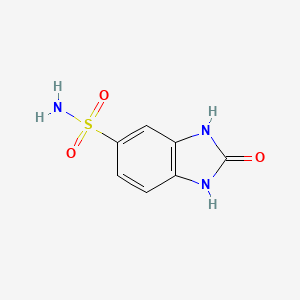

![molecular formula C11H13N B2477689 1-フェニル-3-アザビシクロ[3.1.0]ヘキサン CAS No. 67644-21-7](/img/structure/B2477689.png)

1-フェニル-3-アザビシクロ[3.1.0]ヘキサン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-フェニル-3-アザ-ビシクロ[3.1.0]ヘキサンは、医薬品化学の分野で注目を集めている複素環式化合物です。この化合物は、窒素含有環にシクロプロパン環が融合したユニークな二環式構造で知られています。 フェニル基の存在は、化学的多様性に貢献し、創薬および開発のための貴重な足場となっています .

科学的研究の応用

1-フェニル-3-アザ-ビシクロ[3.1.0]ヘキサンは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして役立ちます。

生物学: さまざまな生理学的プロセスに関与するシグマ受容体の研究に使用されます。

医学: この化合物は、特に精神病、コカイン乱用、癌などの状態を治療する薬剤の標的であるシグマ受容体のリガンドとして、治療の可能性があります.

作用機序

1-フェニル-3-アザ-ビシクロ[3.1.0]ヘキサンの作用機序は、シグマ受容体との相互作用を伴います。シグマ受容体は、神経伝達物質系の調節に関与するタンパク質のクラスです。この化合物は、シグマ受容体に高い親和性で結合し、さまざまなシグナル伝達経路と生理学的プロセスに影響を与えます。 関与する正確な分子標的および経路は、特定のシグマ受容体サブタイプ(シグマ-1またはシグマ-2)と使用の状況によって異なります .

類似の化合物との比較

1-フェニル-3-アザ-ビシクロ[3.1.0]ヘキサンは、次のような他の類似の化合物と比較できます。

3-フェニルピペリジン: これらの化合物は、同様のフェニル基を共有していますが、環構造が異なります。

シクロプロピルメチルアミン: これらの化合物は、同様のシクロプロパン環を持っていますが、窒素含有環がありません。

シグマ受容体リガンド: ハロペリドールやベンゾモルファンなどの他のシグマ受容体リガンドは、構造が異なりますが、生物学的活性は類似しています. 1-フェニル-3-アザ-ビシクロ[3.1.0]ヘキサンの独自性は、その立体配座制限にあります。これは、シグマ受容体に対する結合親和性と選択性を高めます.

生化学分析

Biochemical Properties

1-Phenyl-3-azabicyclo[3.1.0]hexane has been identified as a new ligand for sigma receptors . It interacts with these receptors, which are typical binding sites interacting with several psychoactive drugs

Cellular Effects

The cellular effects of 1-Phenyl-3-azabicyclo[3.1.0]hexane are not well-documented. Sigma receptors, with which this compound interacts, are known to be involved in various cellular processes. For instance, the σ1 subtype seems to be involved in cocaine-induced behavioral changes, opiate-induced analgesia, steroid-induced mental disturbances, and alterations in immune functions .

Molecular Mechanism

It is known to interact with sigma receptors, but the exact nature of these interactions and how they lead to the observed effects is not clear .

準備方法

1-フェニル-3-アザ-ビシクロ[3.1.0]ヘキサンの合成は、さまざまな方法で達成できます。一般的なアプローチの1つは、N-トシルヒドラゾンを用いた内部アルケンのパラジウム触媒によるシクロプロパン化です。 この方法は、高い収率とジアステレオ選択性を提供するため、大規模生産のための実際的なルートとなっています . 別の方法は、1,5-および1,6-エニンの金属触媒による環化であり、これにより単一の反応で両方の環を同時に形成できます .

化学反応の分析

1-フェニル-3-アザ-ビシクロ[3.1.0]ヘキサンは、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するN-オキシドを形成するために酸化できます。

還元: 還元反応は、それをさまざまなアミン誘導体に転換できます。

置換: 窒素原子で求核置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、酸化剤(m-クロロ過安息香酸(m-CPBA)など)と還元剤(水素化リチウムアルミニウム(LiAlH4)など)があります. これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

類似化合物との比較

1-Phenyl-3-aza-bicyclo[3.1.0]hexane can be compared to other similar compounds, such as:

3-Phenylpiperidines: These compounds share a similar phenyl group but differ in their ring structure.

Cyclopropylmethylamines: These compounds have a similar cyclopropane ring but lack the nitrogen-containing ring.

Sigma Receptor Ligands: Other sigma receptor ligands, such as haloperidol and benzomorphans, have different structures but similar biological activities. The uniqueness of 1-phenyl-3-aza-bicyclo[3.1.0]hexane lies in its conformational restriction, which enhances its binding affinity and selectivity for sigma receptors.

特性

IUPAC Name |

1-phenyl-3-azabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXPTPHIWQWOQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66505-14-4 |

Source

|

| Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes the 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold interesting for medicinal chemistry and what are its primary targets?

A: The 1-Phenyl-3-azabicyclo[3.1.0]hexane structure exhibits interesting pharmacological properties, particularly regarding sigma (σ) receptors. Research suggests that it possesses a higher affinity for σ receptors, specifically the σ₁ subtype, compared to less rigid analogs like 3-phenylpiperidines []. This affinity for σ receptors makes this scaffold a promising target for developing novel therapeutics for pain management, as demonstrated by Bicifadine, a 1-phenyl-3-azabicyclo[3.1.0]hexane derivative currently in clinical trials for chronic pain [].

Q2: How does the stereochemistry of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives affect their interaction with σ receptors?

A: Studies have shown that the stereochemistry at the C-1 carbon, where the phenyl ring is attached, significantly influences the binding affinity and selectivity for σ receptors []. Dextrorotatory isomers of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives, mimicking the configuration of 3-phenylpiperidines, exhibit higher affinity and selectivity for σ₁ receptors compared to their levorotatory counterparts [].

Q3: Beyond sigma receptors, what other biological targets have been explored for 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives?

A: Research has investigated the inhibitory activity of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives on enzymes like aromatase, a key enzyme in estrogen biosynthesis []. This finding indicates potential applications in developing treatments for hormone-dependent cancers, such as breast cancer.

Q4: How does the substitution pattern on the 1-Phenyl-3-azabicyclo[3.1.0]hexane core affect its biological activity?

A: Modifying the substituents on the 1-Phenyl-3-azabicyclo[3.1.0]hexane core can significantly impact its biological activity. For instance, introducing alkyl substituents to the azabicyclohexane ring, specifically at the 3-position, leads to potent and selective inhibition of aromatase []. In contrast, modifications to the para-amino group on the phenyl ring resulted in a loss of inhibitory activity toward both aromatase and the cholesterol side-chain cleavage enzyme []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological activity of these compounds.

Q5: What analytical techniques are commonly employed to characterize and study 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives?

A: Researchers often employ a combination of nuclear magnetic resonance (NMR) spectroscopy and molecular modeling studies to determine the relative stereochemistry of synthesized 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives []. These techniques provide valuable insights into the three-dimensional structure and conformational preferences, contributing to a deeper understanding of their structure-activity relationships.

Q6: What are the potential advantages of using 1-Phenyl-3-azabicyclo[3.1.0]hexane as a scaffold for drug development compared to other similar structures?

A: The 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold offers a more rigid structure compared to other similar structures like 3-phenylpiperidines []. This rigidity can be advantageous for drug development, as it can lead to greater selectivity for specific biological targets and potentially reduced off-target effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

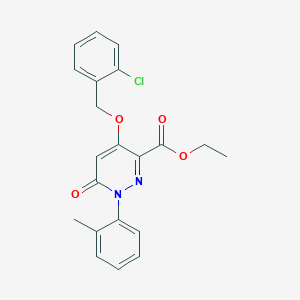

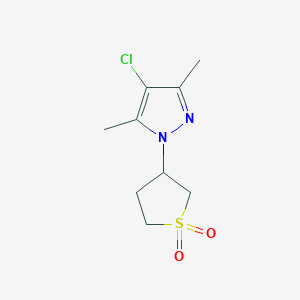

![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)

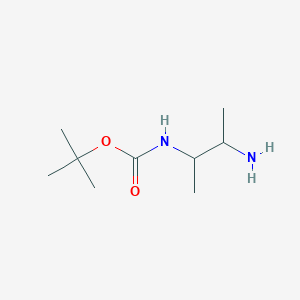

![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)

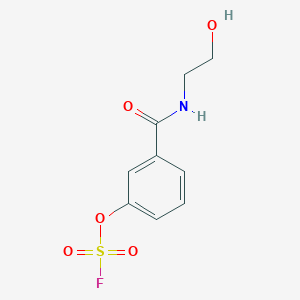

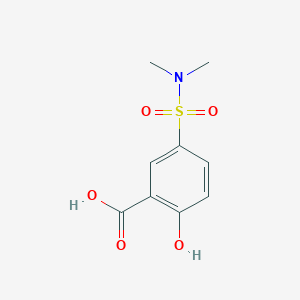

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2477623.png)

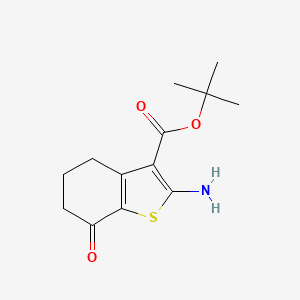

![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-2-oxoethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2477625.png)